Arsenate (As(V)) vs. Arsenite (As(III)): 8.6x Difference in Cytotoxicity Against Resistant Leukemia Cells
In a study comparing the anti-proliferative effects of inorganic arsenicals on all-transretinoic acid (ATRA)-resistant human promyelocytic leukemia HL-60-R2 cells, the pentavalent arsenate ion (As(V)) was found to be significantly less potent than the trivalent arsenic trioxide (As₂O₃, As(III)). This data demonstrates a quantifiable difference in the cellular response to the two oxidation states of arsenic, which is crucial for researchers studying resistance mechanisms or selecting a specific arsenic compound for cell-based assays [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 62.1 µM |
| Comparator Or Baseline | Arsenic Trioxide (As₂O₃): 7.2 µM |
| Quantified Difference | Arsenate is 8.6-fold less potent than As₂O₃ in this cell line. |
| Conditions | Proliferation of ATRA-resistant HL-60-R2 cells measured by MTT assay [1]. |
Why This Matters
This data allows researchers to select the correct arsenic valence state for their target potency window; using the wrong form could result in a null or misleading result due to a nearly 10-fold difference in effective concentration.
- [1] Effects of Arsenic Compounds on Growth, Cell-Cycle Distribution and Apoptosis of Tretinoin-resistant Human Promyelocytic Leukemia Cells. ScholarMate. Published 2014-11. IC50 values for As2O3 and arsenate on HL-60-R2 cells. View Source
